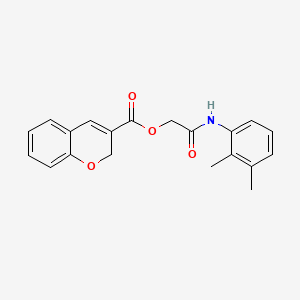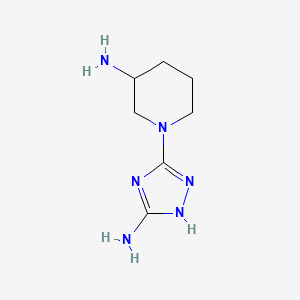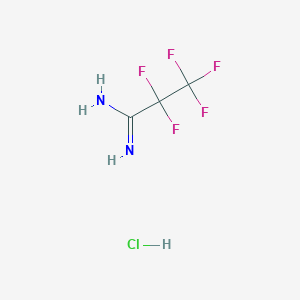
2,2,3,3,3-Pentafluoro-propionamidineHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is a fluorinated organic compound with the molecular formula C3H4ClF5N2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride typically involves the reaction of 2,2,3,3,3-Pentafluoropropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amidine group.
Addition Reactions: The double bond in the amidine group can undergo addition reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
Electrophiles: Electrophilic reagents like halogens and acids can add to the double bond in the amidine group.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include substituted amidines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of transition states in chemical reactions, enhancing the reactivity and selectivity of the compound. The amidine group can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoropropionitrile: A precursor in the synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3,3-Pentafluoropropanol: A related compound used in different chemical applications.
Uniqueness
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is unique due to its combination of multiple fluorine atoms and the amidine functional group. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
3799-21-1 |
|---|---|
Fórmula molecular |
C3H4ClF5N2 |
Peso molecular |
198.52 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H3F5N2.ClH/c4-2(5,1(9)10)3(6,7)8;/h(H3,9,10);1H |
Clave InChI |
DGOPRAXBDSBVPB-UHFFFAOYSA-N |
SMILES canónico |
C(=N)(C(C(F)(F)F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


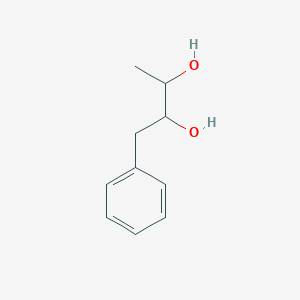
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
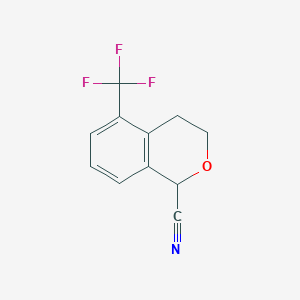
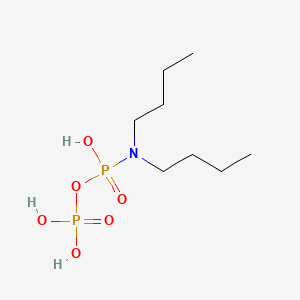

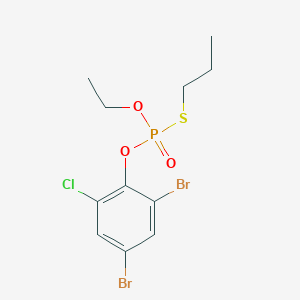
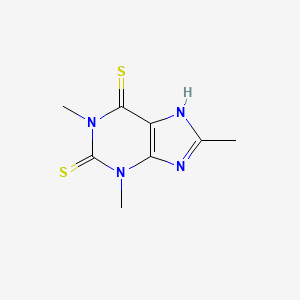

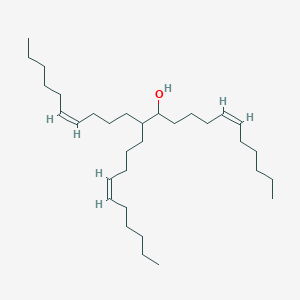
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
